molecular formula C9H8BrF B3174133 3-(4-Bromo-2-fluorophenyl)-1-propene CAS No. 951894-09-0

3-(4-Bromo-2-fluorophenyl)-1-propene

Cat. No.: B3174133
CAS No.: 951894-09-0
M. Wt: 215.06 g/mol
InChI Key: JAXNPZRXQGFHMK-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1-propene is an organobromine and organofluorine compound characterized by a propenyl chain substituted with a 4-bromo-2-fluorophenyl group. The compound combines halogenated aromatic substituents (bromo and fluorine) with an unsaturated propene backbone, rendering it reactive in cross-coupling and addition reactions. Such halogenated propenes are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their ability to undergo further functionalization .

Properties

IUPAC Name

4-bromo-2-fluoro-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXNPZRXQGFHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with a suitable Wittig reagent to form the desired propene derivative. The reaction typically proceeds under mild conditions, using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The propene group can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reducing the double bond.

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Major products include epoxides and alcohols.

    Reduction: The primary product is the corresponding alkane.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1-propene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Bromo-2-fluorophenyl)-1-propene, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Notes Safety/Toxicity
This compound C₉H₇BrF ~213.07 4-Bromo-2-fluorophenyl, propene Not explicitly stated Likely intermediate in synthesis of functionalized aromatics Expected hazards: Irritant, environmental toxicity (inferred from halogen content)
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene C₉H₆Br₂F 292.95 4-Bromo-2-fluorophenyl, 2-bromo 2096334-15-3 Discontinued product; potential instability or synthesis challenges Limited data (discontinued status suggests handling risks)
3-Bromo-1-phenylpropene C₉H₉Br 197.07 Phenyl, 3-bromo 4392-24-9 Used in polymer synthesis, pharmaceuticals (e.g., cinnamyl bromide derivatives) Irritant, harmful if inhaled/toxic to aquatic life
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 4-Biphenyl, 2-bromo 951890-17-8 Building block in organic electronics or ligands No specific data; biphenyl group may increase lipophilicity
1-(3-Bromo-4-fluorophenyl)propan-1-one C₉H₈BrFO 243.07 3-Bromo-4-fluorophenyl, ketone 202865-82-5 Pharmaceutical intermediate (e.g., ketone precursors) Harmful if swallowed, causes skin irritation

Key Structural and Functional Differences

Fluorine’s electronegativity enhances the aromatic ring’s electron-withdrawing effects, influencing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

Backbone Variations :

  • 3-Bromo-1-phenylpropene lacks fluorine but shares a propenyl chain, making it a simpler analog for cross-coupling. Its applications in cinnamyl derivatives suggest utility in fragrance or polymer industries .
  • 1-(3-Bromo-4-fluorophenyl)propan-1-one replaces the propenyl group with a ketone, enabling different reactivity (e.g., Grignard additions) but reducing unsaturation-driven conjugation .

Synthesis Methods :

  • The target compound may be synthesized via rhodium-catalyzed conjugate addition (similar to 3-(4-Bromo-2-fluorophenyl)cyclohexan-1-one in ), whereas 3-Bromo-1-phenylpropene is commercially produced via bromination of allylbenzenes .
  • The discontinued analog’s synthesis likely involves challenging halogenation steps, contributing to its discontinuation .

Applications :

  • Fluorinated analogs like the target compound are prioritized in drug discovery for enhanced metabolic stability and binding affinity. In contrast, biphenyl derivatives (e.g., 2-Bromo-3-(4-biphenyl)-1-propene ) find niches in materials science due to extended conjugation .

Biological Activity

3-(4-Bromo-2-fluorophenyl)-1-propene is an organic compound characterized by its unique structure, which includes a bromine and fluorine substituent on the phenyl ring. This compound, with the CAS number 951894-09-0, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H8BrF. Its structure can be represented as follows:

  • Molecular Structure :
C9H8BrF\text{C}_9\text{H}_8\text{BrF}

This compound's distinctive halogen substitutions may influence its reactivity and biological interactions, making it a subject of interest for various applications.

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit significant antimicrobial activity. The presence of bromine and fluorine in this compound may enhance its efficacy against various bacterial strains. For example, studies have shown that compounds with similar halogen substitutions demonstrate improved antibacterial activity compared to their non-halogenated counterparts.

Table 1: Antibacterial Activity Comparison

Compound NameMIC (μg/mL)Active Against
This compoundTBDE. coli, S. aureus
4-Bromophenyl derivatives<0.94B. subtilis, P. aeruginosa
1-(3′-Hydroxyphenyl)-3-(4-bromophenyl)≥0.2Various Gram-positive bacteria

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within microbial cells. The halogen atoms can facilitate the formation of reactive intermediates that may disrupt cellular processes or inhibit enzymatic functions critical for bacterial survival.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluating the antibacterial properties of various halogenated phenyl compounds found that those with bromine substitutions exhibited lower Minimum Inhibitory Concentrations (MIC) against E. coli and S. aureus compared to non-brominated analogs . This indicates a potential application for this compound as a lead compound in antibiotic development.
  • Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds often display enhanced metabolic stability and bioavailability . The incorporation of fluorine in this compound may contribute to its pharmacokinetic properties, making it a candidate for further investigation in drug formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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